[4-(4-Bromophenoxy)-3-fluorophenyl]methanol [4-(4-Bromophenoxy)-3-fluorophenyl]methanol
Brand Name: Vulcanchem
CAS No.: 1037141-37-9
VCID: VC2550273
InChI: InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2
SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br
Molecular Formula: C13H10BrFO2
Molecular Weight: 297.12 g/mol

[4-(4-Bromophenoxy)-3-fluorophenyl]methanol

CAS No.: 1037141-37-9

Cat. No.: VC2550273

Molecular Formula: C13H10BrFO2

Molecular Weight: 297.12 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Bromophenoxy)-3-fluorophenyl]methanol - 1037141-37-9

Specification

CAS No. 1037141-37-9
Molecular Formula C13H10BrFO2
Molecular Weight 297.12 g/mol
IUPAC Name [4-(4-bromophenoxy)-3-fluorophenyl]methanol
Standard InChI InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2
Standard InChI Key HUUCJMFWXQVGOK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br
Canonical SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br

Introduction

Structural Characterization and Basic Properties

[4-(4-Bromophenoxy)-3-fluorophenyl]methanol is an organic compound characterized by its unique molecular architecture combining halogenated aromatic rings connected through an ether linkage. This compound consists of a 4-bromophenoxy group attached to a 3-fluorophenyl ring bearing a methanol substituent. The CAS registry number assigned to this compound is 1037141-37-9 .

The molecular structure features several key functional groups:

  • A 4-bromophenyl group connected through an ether oxygen

  • A 3-fluorophenyl ring containing a hydroxymethyl (-CH₂OH) group

  • The combination of halogen substituents (bromine and fluorine) with a primary alcohol functional group

Physicochemical Properties

The essential physicochemical attributes of [4-(4-Bromophenoxy)-3-fluorophenyl]methanol are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₃H₁₀BrFO₂
Molecular Weight297.12 g/mol
Standard InChIInChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2
Standard InChIKeyHUUCJMFWXQVGOK-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br
PubChem Compound ID28946073

The compound is characterized by a well-defined spatial arrangement where the bromine atom occupies the para position of one phenyl ring, while the fluorine atom and hydroxymethyl group are positioned at the meta and para positions of the second ring, respectively. This arrangement influences its physical properties and chemical reactivity.

Structural Comparison with Related Compounds

Comparing [4-(4-Bromophenoxy)-3-fluorophenyl]methanol with structurally related compounds provides valuable insights into its potential properties and applications.

Comparative Analysis with Similar Compounds

The following table presents a comparison between [4-(4-Bromophenoxy)-3-fluorophenyl]methanol and several structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReferences
[4-(4-Bromophenoxy)-3-fluorophenyl]methanolC₁₃H₁₀BrFO₂297.12Reference compound
(2-(Benzyloxy)-4-fluorophenyl)methanolC₁₄H₁₃FO₂232.25Contains benzyloxy instead of 4-bromophenoxy group
(4-Bromophenyl)(4-fluorophenyl)methanolC₁₃H₁₀BrFO281.12Direct C-C bond between aryl groups instead of ether linkage
(4-Bromophenyl)(3-fluorophenyl)methanolC₁₃H₁₀BrFO281.12Direct C-C bond between aryl groups; different fluorine position
(4-Bromophenyl)(4-fluoro-3-methylphenyl)methanolC₁₄H₁₂BrFO295.15Contains additional methyl group; direct C-C bond instead of ether

This comparative analysis highlights how subtle structural variations can potentially influence physicochemical properties and biological activities. The ether linkage in [4-(4-Bromophenoxy)-3-fluorophenyl]methanol, for instance, introduces greater conformational flexibility compared to the directly linked diphenylmethanol analogs, potentially affecting binding interactions with biological targets.

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